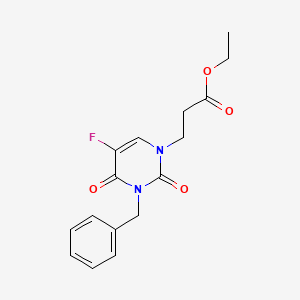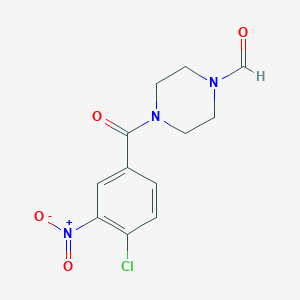
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide, also known as ML297, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been identified as a potent and selective inhibitor of the K2P3.1 potassium channel. This channel is involved in several physiological processes, including cell proliferation, apoptosis, and migration. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide inhibits the K2P3.1 potassium channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, which in turn reduces the flow of potassium ions across the cell membrane. This reduction in potassium ion flow has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines. This compound has also been shown to reduce the migration of cancer cells, which is an important step in the metastatic process.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide is its potency and selectivity for the K2P3.1 potassium channel. This makes it a valuable tool for studying the role of this channel in various physiological processes. Additionally, this compound has been shown to have anti-inflammatory properties, which makes it a useful tool for studying inflammatory diseases. However, one of the limitations of this compound is its potential off-target effects. While this compound is selective for the K2P3.1 potassium channel, it may interact with other channels or proteins in the cell, which could lead to unintended effects.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine the efficacy of this compound in various cancer types and to optimize its dosing and delivery. Additionally, the anti-inflammatory properties of this compound make it a potential treatment for inflammatory diseases, and further studies are needed to determine its efficacy in these conditions. Finally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its potency and selectivity for the K2P3.1 potassium channel make it a valuable tool for studying the role of this channel in various physiological processes. Additionally, its anti-inflammatory properties make it a potential treatment for inflammatory diseases. Further studies are needed to determine the efficacy and safety of this compound in various conditions and to develop novel analogs with improved properties.
Méthodes De Synthèse
The synthesis method of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-methoxybenzylamine with 2-(4-chlorophenyl)acetyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis of this compound has been reported in several studies, and the yield and purity of the compound have been optimized through various methods.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-5-3-2-4-13(15)11-18-16(19)10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFMHAOGNITELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)




![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)
![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)

![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)

![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)
